molecular formula C21H15FN2O2 B403272 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone

2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B403272
M. Wt: 346.4g/mol
InChI Key: ZTYWJSPRQMVMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine and methoxy groups attached to the phenyl rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with 2-fluorobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the quinazolinone core. The methoxy group is introduced through a subsequent methylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
  • 2-(2-bromophenyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
  • 2-(2-fluorophenyl)-3-(2-hydroxyphenyl)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4g/mol

IUPAC Name

2-(2-fluorophenyl)-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C21H15FN2O2/c1-26-19-13-7-6-12-18(19)24-20(14-8-2-4-10-16(14)22)23-17-11-5-3-9-15(17)21(24)25/h2-13H,1H3

InChI Key

ZTYWJSPRQMVMCW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F

Origin of Product

United States

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